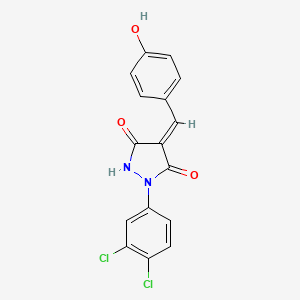

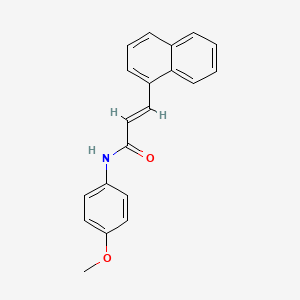

![molecular formula C19H19N5OS B5597721 (1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar tricyclic compounds, including thieno[2,3-d]pyrimidines, has been explored through various methods. For instance, Mittal et al. (2011) described the synthesis and characterization of substituted tricyclic compounds with antimicrobial activity, utilizing a systematic approach to generate new molecules and evaluate their biological effects [M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011]. Similarly, Sirakanyan et al. (2015) discussed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems [S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015].

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds, including the subject molecule, has been extensively studied, revealing significant insights into their chemical behavior and potential applications. For example, a study by Shi et al. (2018) presented a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of molecular structure in developing pharmacologically relevant compounds [Taoda Shi, Lynn K Kaneko, M. Sandino, Ryan Busse, Mae Zhang, Damian J Mason, Jason Machulis, Andrew J Ambrose, Donna D. Zhang, E. Chapman, 2018].

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-yl compounds are known for their reactivity in various chemical reactions, leading to the formation of new molecules with diverse properties. A study by Wagner et al. (1993) explored the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines, demonstrating the compound's potential for generating substances with antianaphylactic activity [G. Wagner, H. Vieweg, S. Leistner, 1993].

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-yl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific domains. Research by Chen and Liu (2019) on the synthesis, characterization, and crystal structure of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives provides valuable insights into how structural modifications impact these properties [Hong Chen, Mingguo Liu, 2019].

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, of thieno[2,3-d]pyrimidin-4-yl compounds, are of significant interest. The work by Horiuchi et al. (2009) on thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4 exemplifies the exploration of these properties for therapeutic applications [T. Horiuchi, J. Chiba, K. Uoto, T. Soga, 2009].

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A significant area of research involving this compound focuses on the synthesis and characterization of new substituted tricyclic compounds, demonstrating notable antimicrobial activities. For instance, Mittal, Sarode, and Vidyasagar (2011) synthesized derivatives exhibiting significant antibacterial and antifungal properties against various strains such as Bacillus substilis, Escherichia coli, and Klebsiella pneumoniae, among others. Their work contributes to understanding the compound's role in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Diastereoselective Synthesis

The compound has also been used in the diastereoselective synthesis of bicyclic gamma-lactams, showcasing its utility in creating novel molecular structures. Research by Dekeukeleire, D’hooghe, and De Kimpe (2009) highlighted its application in transforming monocyclic beta-lactams into new bicyclic gamma-lactams through intramolecular nucleophilic trapping. This synthesis pathway opens avenues for developing compounds with potential therapeutic uses (Dekeukeleire, D’hooghe, & De Kimpe, 2009).

Antimicrobial and Anti-inflammatory Agents

Further research has explored the compound's derivatives as antimicrobial and anti-inflammatory agents. Tolba, El-Dean, Ahmed, and Hassanien (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them for antimicrobial and anti-inflammatory properties. Their findings suggest that modifications in the thieno[2,3-d]pyrimidine ring enhance the compound's biological activities, making it a promising candidate for drug development (Tolba et al., 2018).

Propriétés

IUPAC Name |

(1S,5R)-6-(pyridin-2-ylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-19-13-4-5-15(24(19)10-14-3-1-2-7-20-14)11-23(9-13)17-16-6-8-26-18(16)22-12-21-17/h1-3,6-8,12-13,15H,4-5,9-11H2/t13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKUBUCJXMRABE-DZGCQCFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)

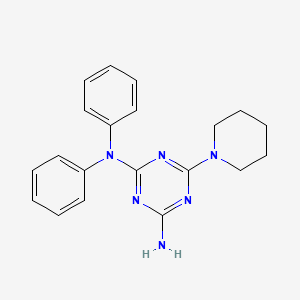

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)

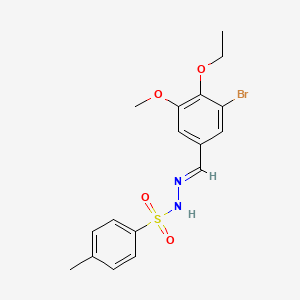

![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)

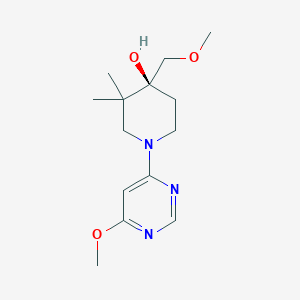

![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)